molecular formula C15H10Cl4N4O B1384035 3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one CAS No. 53411-33-9

3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B1384035
CAS No.: 53411-33-9
M. Wt: 404.1 g/mol
InChI Key: LDWDFXXBUGPHRO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex structural hierarchy, beginning with the core pyrazolone ring system and incorporating the specific substitution pattern of chlorine and amino groups. The molecular formula C15H10Cl4N4O indicates a composition containing fifteen carbon atoms, ten hydrogen atoms, four chlorine atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 404.1 grams per mole according to computational analysis. The compound carries the Chemical Abstracts Service registry number 53411-33-9 and is cataloged under the European Inventory of Existing Commercial Chemical Substances number 258-542-0.

The nomenclature breakdown reveals the structural complexity through its systematic components: the base structure is identified as a 3H-pyrazol-3-one derivative, with the amino-substituted chlorophenyl group attached at position 5 and the trichlorophenyl moiety connected to the nitrogen at position 1. Alternative nomenclature variations include 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one, which emphasizes the dihydro character of the ring system. The monoisotopic mass has been calculated as 401.960872, providing precise mass spectrometric identification parameters.

Property Value Source
Molecular Formula C15H10Cl4N4O
Molecular Weight 404.1 g/mol
Monoisotopic Mass 401.960872
Chemical Abstracts Service Number 53411-33-9
European Inventory Number 258-542-0

Properties

IUPAC Name

5-(5-amino-2-chlorophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N4O/c16-7-3-10(18)15(11(19)4-7)23-14(24)6-13(22-23)21-12-5-8(20)1-2-9(12)17/h1-5H,6,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDFXXBUGPHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=CC(=C2)N)Cl)NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068852
Record name 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53411-33-9
Record name 1-(2,4,6-Trichlorophenyl)-3-(2-chloro-5-aminoanilino)-5-pyrazolinone
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Record name 3H-Pyrazol-3-one, 5-((5-amino-2-chlorophenyl)amino)-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one
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Biological Activity

The compound 3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one , also known as 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone , is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆Cl₃N₃O
  • Molecular Weight : 278.52 g/mol
  • CAS Number : 27241-31-2

The structure features a pyrazolone core substituted with a trichlorophenyl group and an amino group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. A study focused on various substituted pyrazolones found that compounds with chlorinated phenyl groups displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trichlorophenyl moiety is hypothesized to increase lipophilicity, allowing better membrane penetration of bacterial cells .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes was also noted, which is a common pathway for anti-inflammatory drugs .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolone derivatives. For instance, derivatives similar to 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone were tested against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). Results indicated that these compounds exhibited cytotoxic effects, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammation and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Antimicrobial Evaluation : A case study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
  • Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines, the compound showed promising results with an IC50 value of approximately 15 µM against HepG2 cells. This indicates a potential for further development as an anticancer agent.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerCytotoxicity against HepG2 and MCF-7 cells

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential as an anti-inflammatory agent. Research indicates that pyrazolone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and inflammation in various conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. The presence of multiple chlorine atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in bacteria and fungi.

Agricultural Chemistry

The chlorinated phenyl groups in the structure of this compound suggest potential applications in agrochemicals as herbicides or fungicides. Chlorinated compounds are often more stable and effective in various environmental conditions, making them suitable candidates for agricultural use.

Case Studies

StudyFindings
Anti-inflammatory Activity A study evaluated the COX inhibitory effects of various pyrazolone derivatives, including this compound. Results indicated significant inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Testing In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Agricultural Application Research on chlorinated pyrazolones indicated effectiveness as a fungicide in controlling fungal pathogens in crops, leading to increased yields .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazolone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Source
Target Compound 1-(2,4,6-TrClPh), 3-(5-NH₂-2-ClPhNH) C₁₅H₁₀Cl₄N₄O High halogen content; photoactive intermediate
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) 3-OH, 5-NH₂; thiophene-cyanothio group C₁₀H₈N₆O₂S Potential antimicrobial activity; polar functional groups
3-Methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one 3-CH₃, 1-(thiazolyl) C₁₃H₁₁N₃OS Pharmacological applications (e.g., BAX activation)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1-CH₃, 3-(4-ClPh), 5-NH₂ C₁₀H₁₀ClN₃ Reduced steric bulk; enhanced solubility
1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one 1-(4-ClPh), 3-propyl C₁₂H₁₃ClN₂O Aliphatic substituents; industrial synthesis

Crystallographic and Stability Insights

  • Crystal Packing : Trichlorophenyl-substituted compounds (e.g., target compound, ) exhibit tighter molecular packing due to halogen bonding, increasing melting points compared to methylated analogs .
  • Thermal Stability: The target compound’s multiple chlorine atoms likely enhance thermal stability, whereas hydroxy or amino groups in analogs () may introduce degradation pathways under oxidative conditions .

Preparation Methods

Hydrazine-Based Cyclocondensation

Methodology:
This classical approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds (chalcones or related compounds). The process generally includes:

  • Formation of hydrazones from aromatic aldehydes and hydrazine derivatives.
  • Cyclization under reflux conditions in ethanol or acetic acid, often with acid catalysis.

Reaction Conditions:

  • Reflux in ethanol or acetic acid.
  • Catalysts such as hydrochloric acid (HCl) or acetic acid.
  • Reaction times vary from 5 to 8 hours depending on substrate reactivity.

Key Data:

Step Reagents Solvent Temperature Time Yield References
1 Hydrazine hydrate + 2,4,6-trichlorobenzaldehyde Ethanol Reflux 5–8 h Variable ,

Specific Preparation Methods for the Target Compound

Synthesis via Chalcone Hydrazone Cyclization

Overview:
The most efficient route involves synthesizing a chalcone intermediate bearing the 2,4,6-trichlorophenyl group, followed by hydrazine-mediated cyclization to form the pyrazolone core with the amino and chlorophenyl substitutions.

Step-by-step Procedure:

  • Step 1: Synthesis of chalcone precursor
    Condense 2,4,6-trichlorobenzaldehyde with a suitable acetophenone derivative under basic conditions (e.g., KOH in ethanol) to form the chalcone.

  • Step 2: Hydrazone formation
    React the chalcone with hydrazine hydrate in ethanol at room temperature or mild reflux to form the hydrazone.

  • Step 3: Cyclization to pyrazolone
    Heat the hydrazone in acetic acid or ethanol under reflux, often with catalytic HCl, to induce cyclization, forming the pyrazolone ring with the amino group at the 5-position and the 2-chlorophenylamino substituent.

  • Step 4: Purification
    Recrystallize the crude product from ethanol or suitable solvents, and confirm purity via TLC, IR, NMR, and elemental analysis.

Reaction Conditions Summary:

Reaction Step Reagents Solvent Temperature Time Yield Notes
Chalcone formation Acetophenone + 2,4,6-trichlorobenzaldehyde Ethanol Reflux 4–6 h ~70% Basic catalysis
Hydrazone formation Hydrazine hydrate Ethanol Room temp 2–4 h ~85% Monitoring by TLC
Cyclization Acidic reflux Acetic acid Reflux 5–8 h 50–70% Purification by recrystallization

Alternative Routes: Cycloaddition and Heterocyclic Assembly

Other methods include cycloaddition reactions involving diazocarbonyl compounds or in situ formation of carbonyl derivatives, which can be adapted for specific substitutions but are less direct for this particular compound.

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Conditions Advantages Limitations References
Hydrazine cyclization of chalcones Hydrazine hydrate + chalcone Ethanol / Acetic acid Reflux, 5–8 h High yield, straightforward Multi-step, purification needed ,,
Chalcone condensation Acetophenone + aldehyde Ethanol Basic conditions, reflux Good precursor formation Requires subsequent cyclization ,
Diazocarbonyl cycloaddition Diazocarbonyl compounds + phenylpropargyl Catalytic Mild, in situ One-pot synthesis Less specific for chlorinated derivatives

Research Findings and Optimization Strategies

Recent studies emphasize optimizing reaction conditions to improve yield and purity. For example:

  • Catalyst Selection: Acid catalysts like HCl or acetic acid significantly enhance cyclization efficiency.
  • Solvent Choice: Ethanol remains the solvent of choice due to its compatibility with both hydrazine and aromatic aldehydes.
  • Temperature Control: Reflux conditions (~60–80°C) are optimal; higher temperatures may lead to decomposition.
  • Purification: Recrystallization from ethanol or petroleum ether/ethyl acetate mixtures ensures high purity.

Research also underscores the importance of characterizing intermediates and final products via IR (notably NH₂ and C=O stretches), NMR (pyrazolone ring protons and aromatic signals), and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do conventional vs. non-conventional methods compare in yield and purity?

  • Methodology : The synthesis involves cyclocondensation of substituted hydrazines with β-keto esters. For example, describes synthesizing similar pyrazolones via heating 3,4-difluorophenyl hydrazine with ethyl trifluoroacetoacetate at 130–135°C for 3 hours (yield: 90%) . Non-conventional methods like microwave-assisted synthesis (e.g., 700 W for 10–15 minutes) or ultrasonication (50 kHz, 25°C) can improve yields (82–92% vs. 68–79% for conventional heating) by enhancing reaction kinetics and reducing side products .
  • Data Comparison :

MethodYield (%)TimePurity (HPLC)
Conventional Heating68–793–5 hours>95%
Microwave82–9210–15 mins>98%
Ultrasonication85–9030–45 mins>97%

Q. How can researchers confirm the regioselectivity of the amino and trichlorophenyl substituents during synthesis?

  • Methodology : Use 2D NMR (e.g., NOESY or HSQC) to resolve ambiguities caused by overlapping signals in 1H-NMR spectra, particularly for aromatic protons and NH groups. For instance, highlights challenges in distinguishing regioisomers due to fluorine coupling patterns in trifluoromethyl derivatives . X-ray crystallography (e.g., SHELXL refinement ) provides definitive structural confirmation, as demonstrated in for a related trichlorophenyl pyrazole .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer behavior. shows that the HOMO of trichlorophenyl derivatives is localized on sulfur atoms, while the LUMO resides on aromatic rings, influencing electrophilic substitution patterns . Molecular docking studies can further assess binding affinities for biological targets (e.g., enzymes or receptors).

Q. What strategies resolve challenges in crystallizing this compound for structural analysis?

  • Methodology : Optimize solvent systems (e.g., DMSO/EtOH mixtures) and slow evaporation techniques. For recalcitrant crystals, employ high-throughput screening with microbatch methods. achieved single-crystal X-ray diffraction (173 K, R-factor: 0.031) using SHELXTL for refinement . For twinned crystals, use SHELXD for structure solution .

Q. How do steric effects from the 2,4,6-trichlorophenyl group influence derivatization reactions (e.g., Knoevenagel condensation)?

  • Methodology : Steric hindrance from the trichlorophenyl group may slow nucleophilic attacks. demonstrates successful Knoevenagel condensation of similar pyrazolones with carbaldehydes under microwave conditions, where enhanced thermal efficiency mitigates steric limitations . Monitor reaction progress via TLC (silica gel F254) and characterize products via 19F NMR to track fluorine environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data interpretation (e.g., NH vs. OH proton assignment)?

  • Methodology : Conflicting 1H-NMR signals for enolic OH (δ ~13 ppm) vs. NH protons can arise from tautomerism. Use deuterium exchange experiments (D2O shake) to confirm exchangeable protons. IR spectroscopy (νO-H: 3200–3500 cm⁻¹; νN-H: 3300–3400 cm⁻¹) provides complementary evidence . For ambiguous cases, synthesize methylated analogs to suppress tautomerism .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Spectroscopy : 19F/13C NMR for tracking fluorinated and aromatic moieties ; FT-IR for functional group validation .
  • Synthesis : Microwave reactors (Biotage Initiator) and ultrasonic baths (50 kHz) for efficient coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Reactant of Route 2
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

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